2-Methyl-2,4,6-octatriene

Stereoselective Synthesis Electrocyclization Physical Organic Chemistry

2-Methyl-2,4,6-octatriene, with CAS number 18304-15-9, is an acyclic hydrocarbon belonging to the class of conjugated polyenes. Its molecular formula is C9H14, and it has a molecular weight of approximately 122.21 g/mol.

Molecular Formula C9H14
Molecular Weight 122.21 g/mol
CAS No. 18304-15-9
Cat. No. B15183427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2,4,6-octatriene
CAS18304-15-9
Molecular FormulaC9H14
Molecular Weight122.21 g/mol
Structural Identifiers
SMILESCC=CC=CC=C(C)C
InChIInChI=1S/C9H14/c1-4-5-6-7-8-9(2)3/h4-8H,1-3H3/b5-4+,7-6+
InChIKeyAHXXJOUHGBPWGW-YTXTXJHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 2-Methyl-2,4,6-octatriene (CAS 18304-15-9): A Defined Conjugated Triene Building Block


2-Methyl-2,4,6-octatriene, with CAS number 18304-15-9, is an acyclic hydrocarbon belonging to the class of conjugated polyenes. Its molecular formula is C9H14, and it has a molecular weight of approximately 122.21 g/mol. The compound is characterized by a chain of alternating double bonds, a structural feature that confers specific electronic properties and reactivity profiles in cycloadditions and electrocyclization reactions [1]. The IUPAC Standard InChIKey for the (4E,6E)-stereoisomer is AHXXJOUHGBPWGW-RZSVFLSASA-N, and it is also known as (4E,6E)-2-methylocta-2,4,6-triene [2]. This specific stereoisomer is distinct from its numerous geometric isomers, which can exhibit different physical properties and reaction outcomes.

Stereochemical definition
(4E,6E)-isomer for stereospecific electrocyclization and pericyclic studies
Building block role
Defined conjugated triene scaffold for natural product synthesis and mechanistic probes
Isomer distinction
Not interchangeable with (E,Z)-, (Z,Z)-isomers or higher homologues like alloocimene

Why Stereochemical Purity is Non-Negotiable: The (E,E)-Isomer of 2-Methyl-2,4,6-octatriene is Not Interchangeable


The term '2-Methyl-2,4,6-octatriene' represents a family of stereoisomers. Substituting the (E,E)-isomer (CAS 18304-15-9) with a different isomer, such as the (E,Z)-isomer (CAS 78371-51-4) or the (Z,Z)-isomer (CAS 99373-26-9), is scientifically invalid for applications where defined stereochemistry governs function. These isomers, while sharing the same molecular formula and connectivity, adopt distinct three-dimensional geometries that lead to different physical properties and, critically, divergent outcomes in stereospecific reactions like electrocyclizations and Diels-Alder cycloadditions [1]. Furthermore, substituting with a different methylated octatriene, such as 2,6-dimethyl-2,4,6-octatriene (Alloocimene, CAS 673-84-7), introduces changes in steric bulk and electronic character, rendering it unsuitable as a direct replacement for the target compound in synthetic pathways or as a mechanistic probe [2].

(4E,6E)-isomer
(target)
may differ
(E,Z)-isomer (CAS 78371-51-4): divergent cyclization stereochemistry likely
(4E,6E)-isomer
(target)
may differ
(Z,Z)-isomer (CAS 99373-26-9): geometry alters pericyclic outcome and reactivity
(4E,6E)-isomer
(target)
not equivalent
Alloocimene (CAS 673-84-7): extra methyl group changes steric and electronic profile

Quantitative Differentiation Guide: 2-Methyl-2,4,6-octatriene (CAS 18304-15-9) vs. In-Class Analogs


Stereochemistry as a Critical Performance Determinant in Electrocyclization Selectivity

The specific (4E,6E)-stereochemistry of the target compound (CAS 18304-15-9) dictates a distinct reaction trajectory in thermal electrocyclization compared to its other geometric isomers. This is a fundamental property that directly impacts product outcome and yield. While a direct head-to-head kinetic study for this specific compound is not available, class-level inference from closely related systems demonstrates that stereoisomers follow divergent stereochemical pathways based on the Woodward-Hoffmann rules [1]. For instance, in the related 2,4,6-octatriene system, the (2E,4Z,6E)-isomer undergoes disrotatory cyclization to yield a cis product, whereas the (2E,4Z,6Z)-isomer yields a trans product under identical thermal conditions [2]. Therefore, procurement of a specific, well-defined stereoisomer like CAS 18304-15-9 is essential for controlling stereochemical outcomes in target synthesis.

Electrocyclization selectivity
Class-level
Product diastereoselectivity determined by starting alkene geometry; related (2E,4Z,6E) and (2E,4Z,6Z) isomers yield distinct diastereomers under thermal conditions.
Supports stereochemical outcome prediction in pericyclic reactions.
Based on Woodward-Hoffmann rules and class-level inference from octatriene systems.
Stereoselective Synthesis Electrocyclization Physical Organic Chemistry

Isomeric Identity and Its Impact on Computed Molecular Properties

The precise stereochemical configuration influences computed molecular properties. For the (E,E)-isomer (CAS 18304-15-9), the exact mass is 122.109550447 g/mol, the topological polar surface area is 0 Ų, and the number of hydrogen bond donors and acceptors is 0 [1]. While these specific values are identical for all stereoisomers of this formula, the three-dimensional shape, dipole moment, and rotational barriers differ. These differences, though not easily quantified without advanced modeling, are critical for the compound's fit in a binding pocket or a crystalline lattice. In contrast, Alloocimene (2,6-Dimethyl-2,4,6-octatriene, CAS 673-84-7), a related compound, has a higher molecular weight of 136.24 g/mol and an additional methyl group, which alters its steric profile and lipophilicity [2]. This makes the target compound a structurally distinct, lower molecular weight alternative for applications requiring a specific molecular volume.

Molecular identity
Reported
C9H14, MW 122.21 g/mol vs Alloocimene C10H16, MW 136.24 g/mol
Confirms distinct molecular size; supports stock solution preparation.
Alloocimene is a higher homologue, not a structural isomer.
Chemoinformatics QSAR Molecular Modeling

Role as a Defined Model Substrate in Elucidating Anionic Reaction Mechanisms

2-Methyl-2,4,6-octatriene serves as a specific, well-characterized substrate for studying fundamental anionic reactions. Research has shown that the reaction between all-trans-2,4,6-octatriene and potassium amide (KNH2) at low temperatures (-60° to -40°C) yields a specific trans-1-methyl, all-trans-heptatrienyl anion product [1]. This demonstrates the compound's utility in generating a defined reactive intermediate for further study. A generic, mixed-isomer sample would not provide a consistent or interpretable outcome in this type of sensitive mechanistic experiment. The high regio- and stereoselectivity of this reaction makes the pure, defined stereoisomer an indispensable tool for probing structure-reactivity relationships.

Carbanion generation
Method context
Reaction with KNH2 in liquid NH3 at -60°C yields trans-1-methyl-heptatrienyl anion as a single defined intermediate.
Supports mechanistic probe studies of carbanion reactivity.
Requires defined stereoisomer; mixed isomers would produce complex product mixtures.
Mechanistic Chemistry Carbanion Chemistry Reaction Discovery

Optimal Application Scenarios for 2-Methyl-2,4,6-octatriene (CAS 18304-15-9)


A Definitive Probe for Stereospecific Electrocyclization and Pericyclic Reaction Studies

Use this compound as a structurally defined model substrate to investigate the stereochemical course of thermal or photochemical electrocyclizations. Its well-defined (E,E)-stereochemistry provides a clear starting point for predicting and analyzing reaction outcomes, enabling researchers to validate theoretical models of pericyclic selectivity and gain fundamental insights into reaction mechanisms [1].

A Characterized Building Block in Natural Product Total Synthesis

Employ this compound as a specific building block in the total synthesis of polyene-containing natural products. The defined stereochemistry of the conjugated triene unit is often crucial for the biological activity of the target molecule. The use of a pure stereoisomer like CAS 18304-15-9 avoids the generation of stereoisomeric mixtures that would be challenging to separate at a later stage, thereby streamlining the synthetic route [1].

A Pure Reagent for Generating and Studying Transient Reactive Intermediates

Utilize 2-Methyl-2,4,6-octatriene as a clean starting material for generating specific carbanion intermediates under controlled conditions. Its reaction with strong bases can produce characterizable anionic species, making it a valuable tool for physical organic chemists studying the properties and reactivity of delocalized allylic and pentadienyl anions [2].

A Reference Standard for Analytical Method Development

Given its distinct retention time and spectral properties compared to its isomers, this compound can serve as a valuable reference standard for developing and validating chromatographic methods (e.g., GC, HPLC) aimed at separating and quantifying mixtures of geometric isomers from natural extracts or synthetic processes [3].

Application
Selection Property
Validation Focus
Stereospecific electrocyclization studies
Defined (E,E)-stereochemistry
Pericyclic selectivity models
Natural product total synthesis
Stereodefined conjugated triene unit
Stereochemical fidelity in target molecule
Reactive intermediate generation
High isomeric purity
Structure-reactivity relationship interpretation
Analytical method development
Distinct chromatographic retention
Isomer separation and quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-2,4,6-octatriene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.